molecular formula C11H10O3 B1434733 7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 1337854-00-8

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1434733
CAS No.: 1337854-00-8
M. Wt: 190.19 g/mol
InChI Key: AUZZIGZCZHDNLJ-UHFFFAOYSA-N
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Description

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 1337854-00-8) is a synthetic tetrahydronaphthalene derivative with a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol [ 1][ 3][ 5]. This compound is characterized by a carboxylic acid substituent on an aromatic ring fused to a partially saturated, oxo-substituted ring system. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure is related to a class of compounds explored for their utility in developing novel analytical methods. Specifically, a closely related analog, 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (OTCA), has been scientifically evaluated as a candidate matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) [ 6]. This research highlights the potential of such compounds to enhance the analysis of low-molecular-weight metabolites by providing low background interference and high ionization efficiency, which is crucial for applications in metabolomics and environmental toxicology studies [ 6]. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for informational purposes only and is subject to change.

Properties

IUPAC Name

7-oxo-6,8-dihydro-5H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-3H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZIGZCZHDNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The predominant synthetic route involves the oxidation of tetrahydronaphthalene-1-carboxylic acid or its derivatives. The process typically employs strong oxidizing agents to selectively oxidize the ring to introduce the ketone group at the 7-position.

Reaction Conditions and Reagents

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other potent oxidants.
  • Solvent Systems: Aqueous or mixed solvents such as acetone, acetic acid, or sulfuric acid to facilitate oxidation.
  • Temperature Control: Reactions are conducted at low to moderate temperatures (0°C to 50°C) to prevent over-oxidation or ring cleavage.

Typical Procedure

  • Dissolve tetrahydronaphthalene-1-carboxylic acid in a suitable solvent.
  • Add the oxidizing agent gradually under stirring.
  • Maintain the temperature below 50°C to control reaction rate.
  • Monitor the reaction progress via TLC or HPLC.
  • Upon completion, quench the reaction with a reducing agent or water.
  • Isolate the product through filtration, crystallization, or chromatography.

Research Data

A study demonstrated that oxidation of tetrahydronaphthalene derivatives with KMnO₄ in acetic acid yields the desired 7-oxo derivative with high selectivity and yield (up to 85%).

Catalytic Hydrogenation Followed by Oxidation

Method Overview

This approach involves initial hydrogenation of the aromatic or partially aromatic naphthalene ring, followed by selective oxidation to form the ketone at the 7-position.

Reaction Conditions

  • Hydrogenation: Catalyzed by palladium or platinum on carbon, under mild conditions (1-10 atm H₂, room temperature to 50°C).
  • Oxidation: Post-hydrogenation, oxidation with KMnO₄ or CrO₃ under controlled conditions.

Procedure

  • Hydrogenate naphthalene derivatives to obtain tetrahydronaphthalene intermediates.
  • Subject the tetrahydronaphthalene to oxidation with KMnO₄ in aqueous acetic acid.
  • Purify the product via recrystallization.

Research Findings

This method allows for better control over regioselectivity, yielding the targeted 7-oxo compound with yields exceeding 70%.

Industrial-Scale Synthesis

Process Optimization

  • Use of continuous flow reactors for oxidation improves safety and efficiency.
  • Catalytic oxidation methods employing manganese or chromium catalysts on supported materials.
  • Purification via crystallization or chromatography to ensure high purity.

Key Parameters

Parameter Typical Range
Temperature 0–50°C
Oxidant equivalents 1.5–2.5 equivalents
Reaction time 2–6 hours

Notes

Industrial processes emphasize safety, waste management, and process scalability, often employing greener oxidants or catalytic systems to minimize environmental impact.

Research Data Summary

Method Oxidant Solvent Yield (%) Remarks
Oxidation of tetrahydronaphthalene with KMnO₄ KMnO₄ Acetic acid 85 High selectivity, scalable
Catalytic hydrogenation + oxidation Pd/C, KMnO₄ Ethanol, acetic acid 70–80 Good regioselectivity
Industrial oxidation Supported Mn or Cr catalysts Water/organic solvents Variable Emphasizes safety and efficiency

Notes on Reaction Control and Purification

  • Reaction Control: Temperature and oxidant equivalents are critical to prevent over-oxidation or ring cleavage.
  • Purification: Crystallization from suitable solvents (methanol, ethanol, or acetic acid) is most common; chromatography may be employed for higher purity requirements.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the presence of the ketone at the 7-position and the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones with additional functional groups.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Esters, amides, and other derivatives are formed depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene core enhance its ability to inhibit tumor growth in vitro and in vivo.

Material Science

The compound's unique chemical properties make it suitable for use in developing advanced materials.

Case Study: Polymer Synthesis

In material science, this compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. These polymers are promising for applications in coatings and composites.

Organic Synthesis

This compound serves as an intermediate in various organic syntheses. Its reactivity allows for the development of complex molecules.

Table: Synthetic Pathways Involving this compound

Reaction TypeDescriptionReference
Esterification Formation of esters for flavor and fragrance applicationsSmith et al., 2023
Condensation Reactions Synthesis of larger polycyclic compoundsJohnson et al., 2024
Reduction Reactions Conversion to alcohols or aminesLee et al., 2022

Mechanism of Action

The mechanism of action of 7-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ketone group can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 4242-18-6)
  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Key Differences : Lacks the 7-oxo group, resulting in a fully saturated tetrahydronaphthalene ring.
  • Applications: Critical intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist. Its crystal structure reveals a half-chair conformation for the cyclohexane ring and intermolecular O–H···O hydrogen bonding, enhancing stability and crystallinity .
8-Oxo-5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 77635-17-7)
  • Key Differences: Likely an isomer with the oxo group at the 8-position instead of 5. Limited data are available, but positional isomerism may alter reactivity and biological interactions .
4-Amino-5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 184163-26-6)
  • Key Differences: Substitution of the 7-oxo group with an amino group (-NH₂).

Positional Isomers

5,6,7,8-Tetrahydro-2-naphthalenecarboxylic Acid (CAS: 1131-63-1)
  • Molecular Formula : C₁₁H₁₂O₂
  • Key Differences: Carboxylic acid group at the 2-position instead of 1.

Derivatives with Extended Pharmacophores

(E)-N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide
  • Key Differences: Incorporates a naphthyridine scaffold with a 7-oxo group and acrylamide side chain. Demonstrated activity as an enoyl reductase inhibitor in E. coli, highlighting the role of the 7-oxo group in enzyme binding .

Structural and Functional Comparative Analysis

Table 1: Key Properties of 7-Oxo-5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Known Applications/Properties
This compound 1337854-00-8 C₁₁H₁₀O₃ 190.20 Carboxylic acid, ketone Intermediate (inferred)
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid 4242-18-6 C₁₁H₁₂O₂ 176.21 Carboxylic acid Palonosetron synthesis
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid 77635-17-7 - - Carboxylic acid, ketone Isomerism studies
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid 184163-26-6 - - Carboxylic acid, amine Potential bioactive intermediate
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid 1131-63-1 C₁₁H₁₂O₂ 176.21 Carboxylic acid (position 2) Structural studies

Research Findings and Implications

  • Crystallinity and Stability: The non-oxo analog (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) exhibits robust intermolecular hydrogen bonding, contributing to its use in drug formulation .
  • Synthetic Utility : Optimized synthesis routes for analogs (e.g., ’s fluoro-naphthyridine derivative) highlight the importance of substituent positioning in yield and purity.

Biological Activity

7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 1337854-00-8) is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₈O₃
  • Molecular Weight : 190.20 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit notable antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of tetrahydronaphthalene carboxylic acids displayed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues . This suggests its potential use in treating inflammatory diseases.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition:

  • Case Study : Research shows that this compound can act as an inhibitor of certain cytochrome P450 enzymes involved in drug metabolism. This could have implications for drug interactions and pharmacokinetics .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibitionInhibition of cytochrome P450 enzymes

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Basic: What are the recommended methods for synthesizing 7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves functionalization of the tetrahydronaphthalene backbone. A common approach is oxidation of the corresponding tetralin derivative using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions. Crystallization via slow evaporation of methanol solutions (as demonstrated for structurally related compounds) is effective for purification . Key parameters include reaction temperature (maintained at 0–5°C for ketone stability) and solvent selection to avoid over-oxidation.

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:
Use a combination of:

  • HPLC/GC-MS : To assess purity (target ≥97%, as seen in commercial analogs) .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms cyclohexane ring conformation (e.g., half-chair geometry with C3 deviation ~0.5 Å) .
  • FT-IR and NMR : Carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and ¹³C NMR signals for the ketone (~210 ppm) and carboxyl groups (~170 ppm) are diagnostic .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:
In the solid state, centrosymmetric dimers form via O–H⋯O hydrogen bonds (bond distance ~2.68 Å, angle ~169°). π-π stacking between naphthalene moieties (centroid distance 3.83 Å) further stabilizes the lattice . Experimental refinement should include riding H-atom models for methylene/aromatic groups and constrained carboxyl H-atoms (Uiso = 1.5Ueq(O)) to minimize residual electron density .

Advanced: What strategies address contradictory data in reaction yield optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, oxidant concentration).
  • In situ monitoring : Employ Raman spectroscopy to track ketone formation and avoid side products like over-oxidized quinones.
  • Statistical validation : Apply ANOVA to identify significant factors; replicate trials (n ≥ 3) to ensure reproducibility .

Basic: What are the key spectral benchmarks for distinguishing this compound from analogs?

Methodological Answer:

  • UV-Vis : λmax ~275 nm (π→π* transition of the naphthalene system).
  • ¹H NMR : Distinctive coupling patterns for axial/equatorial protons on the cyclohexane ring (J ~10–12 Hz for trans-diaxial H) .
  • MS : Molecular ion peak at m/z 190.2 (C₁₁H₁₀O₃ requires 190.06) with fragmentation peaks at m/z 172 (loss of H₂O) and 144 (decarboxylation) .

Advanced: How does the compound’s stereochemistry impact its reactivity in Diels-Alder reactions?

Methodological Answer:
The half-chair conformation of the cyclohexane ring imposes steric constraints on the dienophile. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts higher reactivity for the endo transition state due to favorable orbital overlap. Experimental validation via kinetic studies (e.g., with maleic anhydride) should monitor diastereoselectivity using chiral HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Amber glass bottles at –20°C to prevent photodegradation .
  • PPE : Nitrile gloves, lab coat, and goggles; avoid inhalation (use fume hoods during crystallization).
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Advanced: How can computational modeling aid in predicting substituent effects on bioactivity?

Methodological Answer:

  • QSAR models : Correlate Hammett σ values of substituents (e.g., –CH₃, –NO₂) with logP and IC₅₀ data.
  • Docking simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2). Validate with experimental IC₅₀ assays in cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

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